molecular formula C7H9BrO2 B13276663 3-(5-Bromofuran-3-yl)propan-1-ol

3-(5-Bromofuran-3-yl)propan-1-ol

Cat. No.: B13276663
M. Wt: 205.05 g/mol
InChI Key: HIQGUSXXYMYILS-UHFFFAOYSA-N
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Description

3-(5-Bromofuran-3-yl)propan-1-ol is an organic compound with the molecular formula C7H9BrO2 and a molecular weight of 205.05 g/mol . This compound features a brominated furan ring attached to a propanol chain, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 3-(5-Bromofuran-3-yl)propan-1-ol typically involves the bromination of furan derivatives followed by a series of reactions to introduce the propanol group. One common method includes the bromination of furan to obtain 5-bromofuran, which is then subjected to a Grignard reaction with a suitable propanol derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-(5-Bromofuran-3-yl)propan-1-ol undergoes various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(5-Bromofuran-3-yl)propan-1-ol is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Bromofuran-3-yl)propan-1-ol involves its interaction with specific molecular targets, depending on its application. For instance, in biochemical studies, it may interact with enzymes or receptors, altering their activity. The bromine atom and hydroxyl group play crucial roles in these interactions, facilitating binding and reactivity .

Comparison with Similar Compounds

3-(5-Bromofuran-3-yl)propan-1-ol can be compared with other brominated furan derivatives, such as 3-(5-Bromofuran-2-yl)propan-1-ol. While both compounds share similar structures, the position of the bromine atom on the furan ring can significantly influence their reactivity and applications. The unique positioning of the bromine atom in this compound makes it particularly useful in certain synthetic pathways .

Similar Compounds

  • 3-(5-Bromofuran-2-yl)propan-1-ol
  • 3-(5-Chlorofuran-3-yl)propan-1-ol
  • 3-(5-Iodofuran-3-yl)propan-1-ol

These compounds share similar structural features but differ in their halogen substituents, which can affect their chemical properties and applications.

Properties

Molecular Formula

C7H9BrO2

Molecular Weight

205.05 g/mol

IUPAC Name

3-(5-bromofuran-3-yl)propan-1-ol

InChI

InChI=1S/C7H9BrO2/c8-7-4-6(5-10-7)2-1-3-9/h4-5,9H,1-3H2

InChI Key

HIQGUSXXYMYILS-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=C1CCCO)Br

Origin of Product

United States

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